Benzoxazole, 2,2'-methylenebis-
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Overview
Description
Benzoxazole, 2,2’-methylenebis- is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. This compound is known for its diverse biological activities and is widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoxazole, 2,2’-methylenebis- can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For example, the reaction between 2-aminophenol and carbodiimides in the presence of a ZnCl₂ catalyst and isopropanol solvent at 80°C for 30 minutes yields benzoxazole derivatives .
Industrial Production Methods: Industrial production methods for benzoxazole, 2,2’-methylenebis- often involve eco-friendly and microwave-irradiated one-pot synthesis techniques. These methods are designed to maximize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole, 2,2’-methylenebis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole, 2,2’-methylenebis- include thiourea, methyl chloroacetate, and various catalysts such as ZnCl₂ and phosphonium acidic ionic liquids. Reaction conditions typically involve temperatures ranging from 80°C to 200°C and solvents like methanol and isopropanol .
Major Products Formed: The major products formed from the reactions of benzoxazole, 2,2’-methylenebis- include benzoxazole-2-thiol and its derivatives. These products exhibit a wide range of biological activities, making them valuable in medicinal chemistry .
Scientific Research Applications
Benzoxazole, 2,2’-methylenebis- has numerous scientific research applications. It is widely used in the synthesis of pharmaceuticals, where it serves as a scaffold for developing drugs with antimicrobial, antifungal, anticancer, antioxidant, antiviral, and anti-inflammatory properties . Additionally, this compound is employed in the development of new chemical entities for treating diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mechanism of Action
The mechanism of action of benzoxazole, 2,2’-methylenebis- involves its interaction with various molecular targets and pathways. The planar benzene ring can form π-π stacking or π-cation interactions with host molecules, while the 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors, engaging in non-covalent interactions . These interactions enable the compound to exert its biological effects, such as inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to benzoxazole, 2,2’-methylenebis- include benzothiazole, benzimidazole, and benzisoxazole derivatives. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness: What sets benzoxazole, 2,2’-methylenebis- apart from its similar compounds is its unique ability to target a wide range of metabolic pathways and cellular processes. This versatility makes it a valuable scaffold in drug development and other scientific research applications .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylmethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCFBULZGPEMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348797 |
Source
|
Record name | benzoxazole, 2,2'-methylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-08-4 |
Source
|
Record name | benzoxazole, 2,2'-methylenebis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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